Cefamandole is a second-generation cephalosporin antibiotic. [, ] It is a semi-synthetic beta-lactam antibiotic that was developed in the 1970s. [, ] Cefamandole is classified as a parenteral antibiotic, meaning it is administered intravenously or intramuscularly. [, ] Cefamandole is a zwitterion at physiological pH. []
Cefamandole belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is derived from 7-aminocephalosporanic acid (7-ACA), which serves as a core structure for various cephalosporin derivatives. Cefamandole is particularly effective against a range of gram-positive and gram-negative bacteria, making it useful in treating various infections, including skin and respiratory tract infections .
The synthesis of cefamandole typically involves several key steps starting from 7-aminocephalosporanic acid. Various methods have been reported for its synthesis:
Cefamandole has the following molecular formula: with a molecular weight of approximately 462.503 g/mol. Its structure features a beta-lactam ring fused to a thiazine ring, characteristic of cephalosporins. The presence of a side chain contributes to its antibacterial activity by enhancing binding to penicillin-binding proteins in bacteria .
Cefamandole undergoes various chemical reactions that are crucial for its stability and efficacy:
Cefamandole exerts its bactericidal effect primarily through the inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located in the bacterial cell membrane:
Cefamandole exhibits several important physical and chemical properties:
Cefamandole is utilized in various clinical settings due to its broad-spectrum antibacterial activity:
Cefamandole (chemical name: (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) emerged as a significant advancement in antibiotic development when first synthesized by Eli Lilly and Company researchers in 1972 [1] [5]. This semisynthetic derivative represented a strategic evolution from first-generation cephalosporins, specifically engineered to address the growing challenge of β-lactamase resistance among Gram-negative pathogens. The compound received clinical approval in 1978 under the brand name Mandol, positioning it as a pivotal broad-spectrum agent within the expanding arsenal of second-generation cephalosporins [1] [10].
The molecular architecture of cefamandole (C₁₈H₁₈N₆O₅S₂, molecular weight 462.50 g·mol⁻¹) features the fundamental β-lactam dihydrothiazine ring characteristic of all cephalosporins, but with strategic modifications at two key positions that define its classification and enhanced activity [3] [8]. The C7 acyl side chain incorporates a (R)-mandelamide group (2-hydroxy-2-phenylacetamido), which significantly broadens its antibacterial spectrum compared to earlier cephalosporins. This modification grants cefamandole improved stability against plasmid-mediated β-lactamases, particularly those produced by Haemophilus influenzae and Enterobacter species [1] [5]. Simultaneously, the C3' position contains a complex heterocyclic substitution—1-methyl-1H-tetrazole-5-thiol (N-methylthiotetrazole, NMTT)—that would later be recognized for both its pharmacological benefits and clinical challenges [1] [6].
The spectrum of activity established cefamandole as a distinct second-generation agent, bridging the gap between the predominantly Gram-positive coverage of first-generation cephalosporins and the expanded Gram-negative coverage of later generations. Its minimum inhibitory concentrations (MICs) demonstrate this transitional profile: 0.1-12.5 μg/mL for Staphylococcus aureus, 0.12-400 μg/mL for Escherichia coli, and 0.06->16 μg/mL for Haemophilus influenzae [1]. This spectrum positioned cefamandole as a versatile therapeutic option for skin and soft tissue infections, bone and joint infections, urinary tract infections, and lower respiratory tract infections during its period of clinical use, though it has since been discontinued in the United States market [1] [10].
Table 1: Structural Features and Classification of Select Second-Generation Cephalosporins
Compound | C7 Acyl Side Chain | C3' Modification | Key Spectrum Characteristics |
---|---|---|---|
Cefamandole | (R)-Mandelamide | N-methylthiotetrazole (NMTT) | Extended Gram-negative coverage including H. influenzae |
Cefuroxime | (Z)-2-(Methoxyimino)-2-(fur-2-yl)acetamido | Carbamate | Enhanced β-lactamase stability |
Cefoxitin | (Aminocarbonyl)oxyacetamido | Methoxy | Excellent anaerobic coverage |
Cefaclor | Phenylglycine | Chloride | Oral bioavailability |
The incorporation of the N-methylthiotetrazole (NMTT) moiety at the C3' position represented a deliberate structural innovation to enhance cefamandole's pharmacokinetic and pharmacodynamic properties [1] [5]. Chemically designated as 1-methyl-1H-tetrazole-5-thiol, this heterocyclic side chain was engineered to confer several advantageous characteristics. Primarily, the NMTT group significantly enhanced cefamandole's resistance to hydrolysis by β-lactamase enzymes, particularly those produced by Gram-negative bacteria such as Enterobacter species and Escherichia coli [5]. This modification expanded the drug's utility against pathogens that had developed resistance to earlier cephalosporins through β-lactamase production mechanisms.
Additionally, the lipophilic nature of the NMTT side chain improved the antibiotic's tissue penetration capabilities, particularly into challenging anatomical sites including bone, synovial fluid, and the biliary system [5]. This property proved clinically valuable for treating osteomyelitis and intra-abdominal infections where adequate antibiotic penetration is often problematic. The molecular design also maintained sufficient aqueous solubility for parenteral administration through careful balancing of hydrophobic (aromatic phenyl) and hydrophilic (carboxylic acid, hydroxyl) functional groups within the overall structure [3] [8].
However, the NMTT side chain was later discovered to impart significant biochemical effects beyond its antimicrobial enhancements. As cefamandole undergoes metabolic degradation in vivo, the NMTT moiety is released as a free thiol compound that potently inhibits vitamin K epoxide reductase (VKOR) [2] [4]. This enzyme is essential for the γ-carboxylation of glutamate residues in vitamin K-dependent clotting factors (II, VII, IX, X). Inhibition leads to decreased production of functional clotting factors and can result in hypoprothrombinemia—a condition characterized by prolonged prothrombin time and bleeding risk [4] [6].
Comparative studies have demonstrated that cephalosporins containing the NMTT group (cefamandole, cefoperazone, cefotetan) consistently cause greater reductions in vitamin K-dependent clotting factor synthesis than those lacking this structural feature (cefotaxime, ceftriaxone) [4] [6]. A systematic meta-analysis confirmed that NMTT-containing cephalosporins significantly increase hypoprothrombinemia risk (OR 1.676, 95% CI 1.275–2.203) and prothrombin time prolongation (OR 2.050, 95% CI 1.398–3.005) compared to non-NMTT cephalosporins [6]. This unintended consequence of the rationally designed NMTT side chain illustrates the complex interplay between structural optimization for antimicrobial activity and unanticipated biological effects.
The production of cefamandole exemplifies the evolution of semisynthetic cephalosporin manufacturing, transitioning from purely chemical methods to integrated chemoenzymatic approaches that improve efficiency and sustainability. The conventional chemical synthesis pathway begins with 7-aminocephalosporanic acid (7-ACA), the core β-lactam scaffold obtained through the deacylation of cephalosporin C [5] [7]. This multistep process involves sequential modifications at the C3' and C7 positions:
A significant manufacturing challenge involves the inherent instability of the mandelamide side chain, which necessitated development of the prodrug cefamandole nafate (sodium salt) for clinical use. This prodrug approach improves solubility and shelf-life but introduces formulation complexities. Patent CN101219117A detailed an optimized method using minimal anhydrous sodium carbonate (cefamandole nafate:sodium carbonate ratio = 1000:30) and strict particle size control (80-150 μm) to enhance dissolution while minimizing CO₂ generation upon reconstitution—a known issue with earlier formulations [7].
Table 2: Comparison of Cefamandole Synthesis Methods
Synthesis Approach | Key Steps | Yield | Advantages | Limitations |
---|---|---|---|---|
Traditional Chemical | 1. C3' modification with NMTT2. Activation of mandelic acid with oxalyl chloride3. Acylation at C7 | 60-75% | Established industrial process | Toxic reagents, racemization risk, multiple purification steps |
Biocatalytic (Immobilized CASA) | 1. One-pot acylation of 7-ACA with mandelic acid methyl ester2. Chemical modification at C3' | 88.6 ± 2.0% | Reduced environmental burden, higher enantioselectivity | Requires specialized enzyme preparation |
Particle-Engineered Nafate | 1. Controlled crystallization2. Particle size fractionation (80-150 μm) | N/A | Improved dissolution, reduced CO₂ generation | Additional processing steps |
Recent advances have introduced more sustainable biocatalytic alternatives using immobilized cephalosporin-acid synthetase (CASA) enzymes [9]. This innovative approach reverses the traditional sequence by first acylating 7-ACA at the C7 position with mandelic acid methyl ester (MEMA) in a water-ethylene glycol (43% v/v) cosolvent system at 30°C and pH 8.0–6.0 gradient. The reaction achieves an impressive 88.6 ± 2.0% yield of the intermediate 7-[(2R)-2-hydroxy-2-phenylacetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (S-p CFM), which is subsequently chemically modified at C3' to introduce the NMTT group [9]. The biocatalytic route offers distinct advantages: elimination of toxic acylating reagents, preservation of chiral integrity at the mandelamide center, and reduced environmental impact through aqueous-phase chemistry. Moreover, the final reaction mixture achieves a 1.5-fold higher concentration of the β-lactam product compared to traditional pathways, significantly improving process efficiency [9].
These synthesis innovations highlight the pharmaceutical industry's ongoing efforts to optimize the production of complex semisynthetic antibiotics like cefamandole, balancing chemical efficiency, environmental sustainability, and final product performance. The evolution from purely chemical to enzymatic methodologies represents a paradigm shift in β-lactam manufacturing that extends beyond this specific compound to broader antibiotic synthesis strategies.
Table 3: Key Compounds in Cefamandole Synthesis and Pharmacology
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7